molecular formula C12H16 B1600520 1-Cyclopentyl-4-methylbenzene CAS No. 827-55-4

1-Cyclopentyl-4-methylbenzene

Cat. No.: B1600520
CAS No.: 827-55-4
M. Wt: 160.25 g/mol
InChI Key: DXLNQBADBSYAHT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methylbenzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a cyclopentyl group and a methyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-methylbenzene can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Grignard Reaction: Another method involves the reaction of cyclopentylmagnesium bromide with 4-methylbenzoyl chloride, followed by reduction of the resulting ketone to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Cyclopentyl-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrogenated benzene derivatives.

    Substitution: Nitro, sulfo, or halogenated derivatives of this compound.

Scientific Research Applications

1-Cyclopentyl-4-methylbenzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-methylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The benzene ring can participate in π-π interactions, while the cyclopentyl and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Cyclopentyl-4-methylbenzene can be compared with other similar compounds, such as:

    1-Cyclopentylbenzene: Lacks the methyl group, which can affect its chemical properties and reactivity.

    4-Methylcyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopentyl group, leading to differences in steric effects and stability.

    1-Cyclohexyl-4-methylbenzene: Similar structure but with a cyclohexyl group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-cyclopentyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLNQBADBSYAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443644
Record name 1-CYCLOPENTYL-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-55-4
Record name 1-CYCLOPENTYL-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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